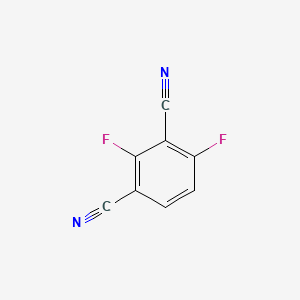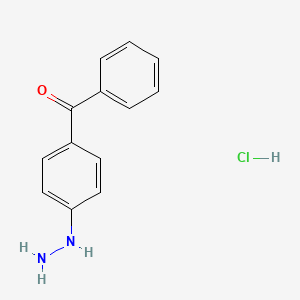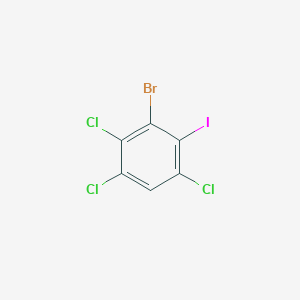
2-Bromo-3,4-6-trichloroiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,4-6-trichloroiodobenzene is a polysubstituted benzene derivative with the molecular formula C6HBrCl3I. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. It is a significant compound in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-6-trichloroiodobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process begins with the bromination of benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This is followed by chlorination using chlorine (Cl2) and a catalyst like iron(III) chloride (FeCl3). Finally, iodination is carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) to introduce the iodine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-Bromo-3,4-6-trichloroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts (Pd) and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Bromo-3,4-6-trichloroiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
作用機序
The mechanism of action of 2-Bromo-3,4-6-trichloroiodobenzene involves its interaction with various molecular targets through its halogen atoms. The halogen atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in biochemical assays or drug development .
類似化合物との比較
Similar Compounds
- 2-Bromo-4-chloroiodobenzene
- 2,4,6-Trichloroiodobenzene
- 2-Bromo-3,4-dichloroiodobenzene
Uniqueness
2-Bromo-3,4-6-trichloroiodobenzene is unique due to the specific arrangement and combination of bromine, chlorine, and iodine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various chemical and industrial applications .
特性
分子式 |
C6HBrCl3I |
|---|---|
分子量 |
386.2 g/mol |
IUPAC名 |
3-bromo-1,2,5-trichloro-4-iodobenzene |
InChI |
InChI=1S/C6HBrCl3I/c7-4-5(10)2(8)1-3(9)6(4)11/h1H |
InChIキー |
LRBZRQDUZQLBJK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)I)Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


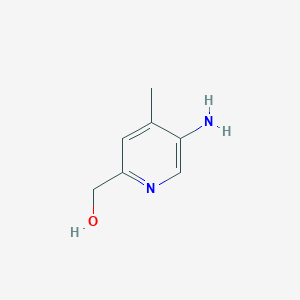
![(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12843036.png)
![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
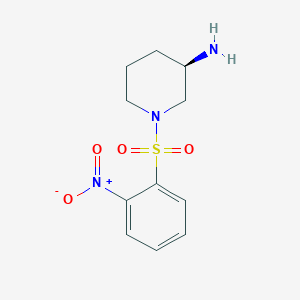
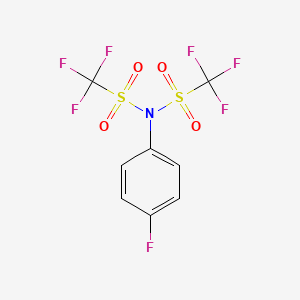
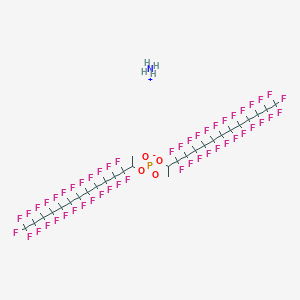
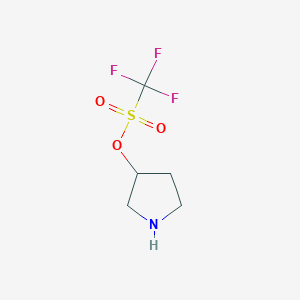
![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
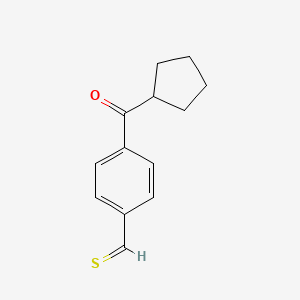
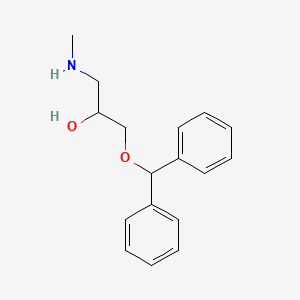
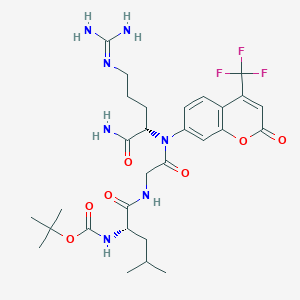
![N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12843081.png)
